molecular formula C8H8N4S B12213120 6-(3-methyl-1H-pyrazol-1-yl)pyrimidine-4(3H)-thione

6-(3-methyl-1H-pyrazol-1-yl)pyrimidine-4(3H)-thione

Cat. No.: B12213120
M. Wt: 192.24 g/mol
InChI Key: FLDBOQPADHONHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(3-Methyl-pyrazol-1-yl)-pyrimidine-4-thiol is a heterocyclic compound that features both pyrazole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Methyl-pyrazol-1-yl)-pyrimidine-4-thiol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-methyl-1H-pyrazole with 4-chloropyrimidine-2-thiol under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for 6-(3-Methyl-pyrazol-1-yl)-pyrimidine-4-thiol are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity. Continuous flow reactors might be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6-(3-Methyl-pyrazol-1-yl)-pyrimidine-4-thiol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-(3-Methyl-pyrazol-1-yl)-pyrimidine-4-thiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(3-Methyl-pyrazol-1-yl)-pyrimidine-4-thiol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

  • 6-(Pyrazol-1-yl)-pyrimidine-4-thiol
  • 4-Methyl-6-(pyrazol-1-yl)-pyrimidine-2-thiol
  • 6-(3-Methyl-pyrazol-1-yl)-pyridine-4-thiol

Uniqueness

6-(3-Methyl-pyrazol-1-yl)-pyrimidine-4-thiol is unique due to the presence of both a pyrazole and a pyrimidine ring, which can confer distinct chemical and biological properties. Its specific substitution pattern also allows for unique interactions with biological targets and distinct reactivity in chemical synthesis .

Properties

Molecular Formula

C8H8N4S

Molecular Weight

192.24 g/mol

IUPAC Name

6-(3-methylpyrazol-1-yl)-1H-pyrimidine-4-thione

InChI

InChI=1S/C8H8N4S/c1-6-2-3-12(11-6)7-4-8(13)10-5-9-7/h2-5H,1H3,(H,9,10,13)

InChI Key

FLDBOQPADHONHJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1)C2=CC(=S)N=CN2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.